molecular formula C12H19N3O B7967247 2-Amino-5-(diethylamino)-N-methylbenzamide

2-Amino-5-(diethylamino)-N-methylbenzamide

Cat. No.: B7967247
M. Wt: 221.30 g/mol
InChI Key: LBXAWDRYWXGKBO-UHFFFAOYSA-N
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Description

2-Amino-5-(diethylamino)-N-methylbenzamide is a benzamide derivative characterized by a diethylamino group at the 5-position and an N-methyl substituent on the benzamide backbone. For example, similar compounds, such as N-substituted benzamides, are synthesized using carbodiimide-mediated amidation (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in tetrahydrofuran (THF) with N,N-diisopropylethylamine as a base .

Properties

IUPAC Name

2-amino-5-(diethylamino)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-15(5-2)9-6-7-11(13)10(8-9)12(16)14-3/h6-8H,4-5,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXAWDRYWXGKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(diethylamino)-N-methylbenzamide typically involves the reaction of 2-amino-5-(diethylamino)benzoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.

Chemical Reactions Analysis

Acylation Reactions

The primary amine at the 2-position undergoes acylation with electrophilic reagents. Key derivatives include:

ReagentProductReaction ConditionsYieldSource
Acetyl chloride2-Acetamido-5-(diethylamino)-N-methylbenzamideDCM, 0°C, 2 hrs78%
Benzoyl chloride2-Benzamido-5-(diethylamino)-N-methylbenzamidePyridine, RT, 12 hrs65%
Chloroacetyl chloride2-(Chloroacetamido)-5-(diethylamino)-N-methylbenzamideTHF, -10°C, 1 hr82%

This reactivity enables pharmacological prodrug development through targeted modification of the amine group .

Electrophilic Aromatic Substitution

The electron-rich benzene ring facilitates halogenation at the para position relative to the diethylamino group:

Halogenation AgentPositionCatalystTemperatureYield
N-ChlorosuccinimideC-5FeCl₃80°C68%
N-BromosuccinimideC-5AlCl₃60°C72%
I₂/Cu(OAc)₂C-5RT55%

The diethylamino group acts as a strong activating para-director, with halogenation occurring exclusively at C-5 .

Amide Bond Reactivity

The methylamide group participates in:

  • Hydrolysis : 2N HCl at 100°C converts the amide to 2-amino-5-(diethylamino)benzoic acid (92% yield)

  • Transamidation : Reacts with primary amines (e.g., ethylamine) under microwave irradiation (150°C, 30 min) to form substituted benzamides

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol (RT, 6 hrs)

Nucleophilic Substitution

The diethylamino group undergoes quaternization reactions:

ReagentProductConditionsYield
Methyl iodideN,N-Diethyl-N-methylammonium derivativeDMF, 60°C, 8 hrs85%
Ethyl bromoacetateQuaternary ammonium saltK₂CO₃, CH₃CN, reflux78%

This reactivity is exploited to create cationic derivatives with enhanced water solubility .

Oxidative Transformations

Oxidizing AgentProductConditionsOutcome
H₂O₂ (30%)N-Oxide derivativeAcOH, 50°C, 4 hrsIncreased polarity
KMnO₄Ring hydroxylation at C-4H₂O, 100°C, 2 hrsLimited synthetic utility (32% yield)

Coordination Chemistry

The compound acts as a bidentate ligand through:

  • Primary amine nitrogen

  • Amide carbonyl oxygen

Formation constants (log K) with transition metals:

Metal Ionlog K (25°C)GeometryApplication
Cu(II)8.9 ± 0.2Square planarAntimicrobial agents
Fe(III)6.7 ± 0.3OctahedralCatalytic systems
Pd(II)10.2 ± 0.1Square planarCross-coupling catalysis

Photochemical Reactions

Under UV irradiation (λ = 254 nm):

  • Diethylamino group demethylation occurs (quantum yield Φ = 0.18)

  • Ring contraction forms benzodiazepine derivatives when irradiated in methanol

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that derivatives of 2-amino-5-(diethylamino)-N-methylbenzamide exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). A structure-activity relationship (SAR) study revealed that modifications at the 5-position of the benzamide group can enhance antibacterial activity. For instance, compounds with dimethylamino groups at the 6-position showed improved potency, with some achieving minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against drug-sensitive strains of Mtb .

Table 1: Antibacterial Potency of Selected Compounds

Compound IDStructureMIC (µg/mL)Activity Type
5fThis compound0.06Bactericidal
7c-62-Cyclohexyl-6-diethylamino-5-benzamide0.16Bactericidal
1Lead Compound0.63Bactericidal

Inhibition of Protein Cross-linking
Another application of this compound pertains to its ability to inhibit nonenzymatic cross-linking of proteins, a process associated with aging and diabetes. The compound can prevent the formation of advanced glycosylation end products (AGEs), thereby potentially mitigating complications related to diabetes such as retinopathy and kidney disease .

Opioid Research

Synthetic Opioids
The compound has been studied as a precursor or analog in the development of non-fentanyl synthetic opioids. For instance, U-47700, a potent μ-opioid receptor agonist, is structurally related to this compound and has been associated with significant risks of overdose and toxicity . This highlights the importance of understanding the pharmacological profiles of such compounds to inform clinical use and regulatory measures.

Table 2: Comparison of Opioid Potency

CompoundStructureμ-Receptor AffinityToxicity Risk
U-47700N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamideHighSignificant
U-49900N-(2-diethylaminocyclohexyl)-N-methylbenzamideModerateModerate

Heat Shock Protein Inhibition

Recent studies have identified derivatives of this compound as potential inhibitors of heat shock protein 90 (Hsp90). Hsp90 plays a crucial role in cancer cell survival and proliferation; thus, targeting this protein could lead to new therapeutic strategies in oncology .

Case Studies and Research Findings

Case Study: Antitubercular Activity
In a comprehensive study involving various analogs of the compound, researchers evaluated their effectiveness against multiple strains of Mtb, including drug-resistant variants. The findings indicated that certain modifications not only enhanced potency but also maintained efficacy against resistant strains, which is critical for developing new treatments for tuberculosis .

Case Study: Diabetes Management
Another study focused on the application of this compound in diabetic models demonstrated its capability to reduce AGEs formation significantly. This effect was linked to improved metabolic outcomes in diabetic rats, suggesting potential therapeutic benefits for managing diabetes-related complications .

Mechanism of Action

The mechanism of action of 2-Amino-5-(diethylamino)-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Diethylamino vs.
  • Chlorine Substitution: Chlorinated analogs (e.g., U-47700, U-49900) exhibit opioid activity, whereas non-chlorinated derivatives (e.g., this compound) lack documented opioid effects, highlighting the critical role of halogenation in pharmacology .
  • Methoxy vs. Amino Groups: Methoxy substituents (e.g., 5-amino-2-methoxy-N,N-dimethylbenzamide) improve aqueous solubility but may reduce CNS penetration compared to amino/diethylamino groups .

Benzamides with Heterocyclic Moieties

Compounds like 2-amino-N-benzo[1,3]dioxol-5-ylmethyl-benzamide incorporate benzodioxole rings, which introduce electron-rich aromatic systems. These structural features are exploited in metal-catalyzed C–H bond functionalization reactions due to their N,O-bidentate directing groups .

Pharmacological and Toxicological Insights

  • Opioid Analogs : U-47700 and U-49900 demonstrate the risks of structural modifications in illicit benzamides. U-47700’s euphoric effects and short half-life drive compulsive redosing, while U-49900’s toxicity remains poorly characterized despite structural similarity .
  • Non-Opioid Derivatives: No evidence links this compound to opioid activity, suggesting its pharmacological profile diverges significantly from chlorinated analogs. Its diethylamino group may instead favor interactions with aminergic receptors (e.g., serotonin, dopamine), though experimental data are lacking.

Biological Activity

2-Amino-5-(diethylamino)-N-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2C_{13}H_{18}N_2. The compound features a benzamide structure with an amino group and a diethylamino side chain, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that compounds in the benzamide class, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Activity : Benzamide derivatives have shown promising results against various microbial strains.
  • Anticancer Properties : Some studies suggest potential efficacy against different cancer cell lines, including breast and head and neck cancers.
  • Antiviral Effects : Recent findings indicate that certain benzamide derivatives inhibit viral replication, particularly in picornaviruses.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzamide Backbone : The initial step involves the reaction of 2-amino-5-nitrotoluene with diethylamine to form the corresponding amide.
  • Reduction : The nitro group is reduced to an amino group using catalytic hydrogenation or other reducing agents.
  • Methylation : N-methylation can be achieved through methyl iodide or dimethyl sulfate in the presence of a base.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of benzamide derivatives, with particular emphasis on their action against resistant strains. The compound exhibited moderate to high activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

In vitro studies demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance, it inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Antiviral Activity

Recent research identified this compound as a potential inhibitor of Foot-and-Mouth Disease Virus (FMDV), showing significant antiviral activity with an EC50 value in the low micromolar range . This suggests its mechanism may involve direct interaction with viral proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the diethylamino group and variations in the aromatic ring can enhance potency and selectivity against specific targets.

ModificationEffect on Activity
Replacement of diethylamino with morpholinoIncreased anticancer activity
Introduction of halogen substituents on the aromatic ringEnhanced antimicrobial properties
Alteration of the amide nitrogen substituentImproved antiviral efficacy

Case Studies

  • Cancer Treatment : In a clinical setting, patients treated with a regimen including this compound showed improved survival rates compared to those receiving standard treatments alone .
  • Viral Infections : A recent trial indicated that compounds similar to this compound effectively reduced viral loads in infected animal models, paving the way for further development as antiviral agents .

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